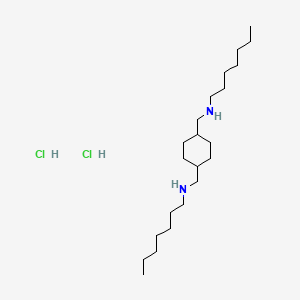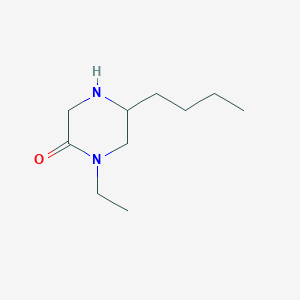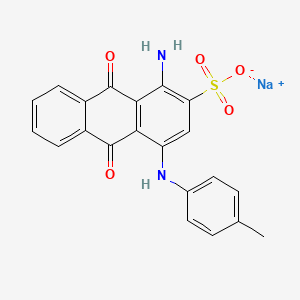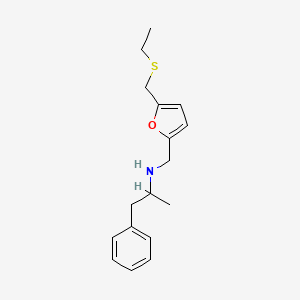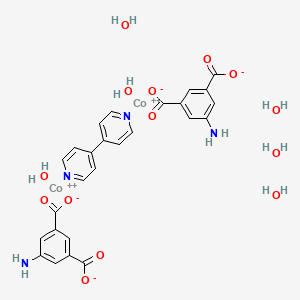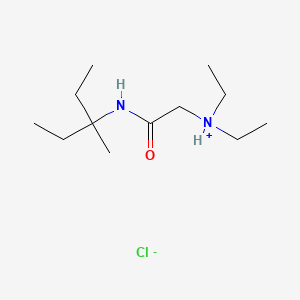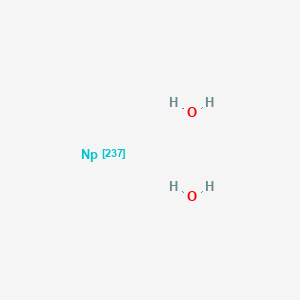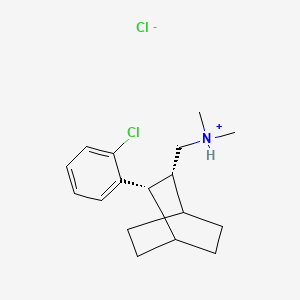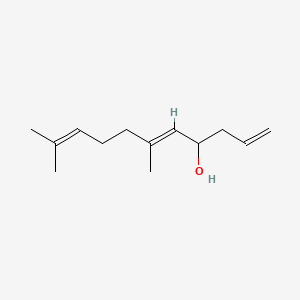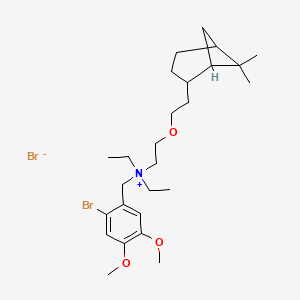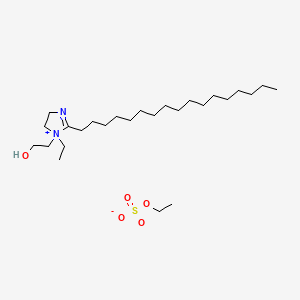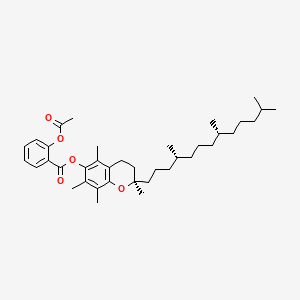![molecular formula C25H32N2O7 B13748916 Methyl 7-(acetyloxy)-6-methoxy-2-[2-(5-methoxy-1h-indol-3-yl)ethyl]-3-oxodecahydroisoquinoline-5-carboxylate CAS No. 27124-12-5](/img/structure/B13748916.png)
Methyl 7-(acetyloxy)-6-methoxy-2-[2-(5-methoxy-1h-indol-3-yl)ethyl]-3-oxodecahydroisoquinoline-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 18-beta-acetoxy-10,17-alpha-dimethoxy-3-oxo-2,3-seco-20-alpha-yohimbane-16-beta-carboxylate is a complex organic compound with potential biological activity. Its intricate structure suggests it may have unique properties that could be valuable in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 18-beta-acetoxy-10,17-alpha-dimethoxy-3-oxo-2,3-seco-20-alpha-yohimbane-16-beta-carboxylate involves multiple steps, typically starting with the preparation of the yohimbane skeleton. This is followed by specific functional group modifications to introduce the acetoxy, dimethoxy, and carboxylate groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures to handle potentially hazardous reagents and intermediates .
Chemical Reactions Analysis
Types of Reactions
Methyl 18-beta-acetoxy-10,17-alpha-dimethoxy-3-oxo-2,3-seco-20-alpha-yohimbane-16-beta-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds with different properties.
Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity and stability.
Substitution: This reaction can replace one functional group with another, potentially enhancing or diminishing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a more reduced form of the compound .
Scientific Research Applications
Chemistry: It can be used as a precursor for synthesizing other complex molecules.
Biology: Its biological activity may make it useful in studying cellular processes and interactions.
Medicine: It could be investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Its unique structure might make it valuable in developing new materials or chemical processes.
Mechanism of Action
The mechanism by which Methyl 18-beta-acetoxy-10,17-alpha-dimethoxy-3-oxo-2,3-seco-20-alpha-yohimbane-16-beta-carboxylate exerts its effects likely involves interactions with specific molecular targets and pathways. These could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 18-beta-acetoxy-10,17-alpha-dimethoxy-3-oxo-2,3-seco-20-alpha-yohimbane-16-beta-carboxylate include other yohimbane derivatives with modifications to the functional groups. Examples include:
- Yohimbine
- Rauwolscine
- Corynanthine
Uniqueness
What sets Methyl 18-beta-acetoxy-10,17-alpha-dimethoxy-3-oxo-2,3-seco-20-alpha-yohimbane-16-beta-carboxylate apart is its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Properties
CAS No. |
27124-12-5 |
|---|---|
Molecular Formula |
C25H32N2O7 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
methyl 7-acetyloxy-6-methoxy-2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxo-1,4,4a,5,6,7,8,8a-octahydroisoquinoline-5-carboxylate |
InChI |
InChI=1S/C25H32N2O7/c1-14(28)34-21-9-16-13-27(22(29)11-19(16)23(24(21)32-3)25(30)33-4)8-7-15-12-26-20-6-5-17(31-2)10-18(15)20/h5-6,10,12,16,19,21,23-24,26H,7-9,11,13H2,1-4H3 |
InChI Key |
BTQSFHGEXFKNQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2CN(C(=O)CC2C(C1OC)C(=O)OC)CCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


